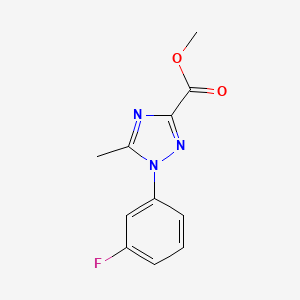

methyl 1-(3-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

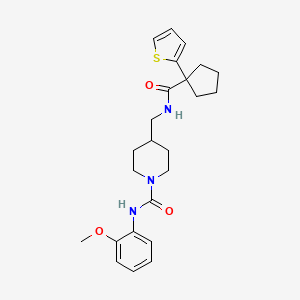

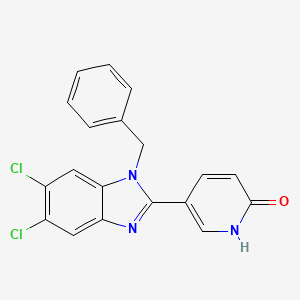

“Methyl 1-(3-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate” is a compound that contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The 1,2,4-triazole ring is attached to a 3-fluorophenyl group and a methyl group. The carboxylate group is attached to the triazole ring at the 3-position .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,2,4-triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms. The 3-fluorophenyl group would add aromaticity to the molecule, and the methyl group would provide some steric bulk .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the 1,2,4-triazole ring, the 3-fluorophenyl group, and the methyl group. The electron-withdrawing fluorine atom on the phenyl ring could potentially make the ring more reactive towards electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the 1,2,4-triazole ring could potentially contribute to its polarity and solubility in polar solvents .Scientific Research Applications

- The ferrocenyl analogue, O-((ferrocenyl)(3-fluorophenyl)methyl)hydroxylamine, was synthesized to enhance pan-inhibitory potency against enzymes in the kynurenine pathway, which is often activated in cancer .

- The synthesis of O-((ferrocenyl)(3-fluorophenyl)methyl)hydroxylamine demonstrates the use of ferrocene building blocks in medicinal chemistry. Bioisosteric replacement of a phenyl group with the ferrocenyl moiety can lead to compounds with improved potency and selectivity .

- The compound’s functional groups may participate in transition metal-catalyzed reactions. Investigating its reactivity in Suzuki–Miyaura cross-coupling or other carbon–carbon bond-forming reactions could be valuable .

Medicinal Chemistry and Drug Design

Organic Synthesis

Catalysis and Cross-Coupling Reactions

Future Directions

Mechanism of Action

Target of Action

For instance, indole derivatives, which share a similar structure, have been found to interact with a wide range of targets, including enzymes and receptors .

Mode of Action

It’s worth noting that similar compounds, such as indole derivatives, often work by binding to their target proteins and modulating their activity . The presence of the fluorophenyl group could potentially enhance the compound’s ability to cross the blood-brain barrier, thereby increasing its bioavailability in the brain .

Biochemical Pathways

For instance, indole derivatives have been found to have diverse biological activities, influencing pathways related to inflammation, viral replication, cancer, and more .

Pharmacokinetics

Similar compounds, such as 3-fluoroamphetamine, have been found to have a half-life of approximately 90 minutes and a duration of action of 2-3 hours .

Result of Action

For instance, some indole derivatives have been found to have antiviral, anti-inflammatory, and anticancer activities .

Action Environment

Similar compounds have been found to be influenced by factors such as ph, temperature, and the presence of other substances .

properties

IUPAC Name |

methyl 1-(3-fluorophenyl)-5-methyl-1,2,4-triazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FN3O2/c1-7-13-10(11(16)17-2)14-15(7)9-5-3-4-8(12)6-9/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLSWPSLOYNGZMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1C2=CC(=CC=C2)F)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(benzo[d]thiazol-2-yl)-N-methyl-N-phenylbenzenesulfonamide](/img/structure/B2458472.png)

![5,7-Dihydroxy-2-[4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-methoxychromen-4-one](/img/structure/B2458473.png)

![2-Methyl-4-[[1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperidin-3-yl]methoxy]pyridine](/img/structure/B2458475.png)

![4-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine](/img/structure/B2458477.png)

![N-(3-chlorophenyl)-2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]acetamide](/img/structure/B2458483.png)

![N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-3,4,5-trimethoxy-N-(2-methoxyphenyl)benzamide](/img/structure/B2458487.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide](/img/structure/B2458491.png)